4-Oxo Etodolac

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

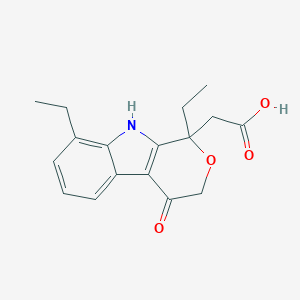

Structure

3D Structure

Properties

IUPAC Name |

2-(1,8-diethyl-4-oxo-9H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-3-10-6-5-7-11-14-12(19)9-22-17(4-2,8-13(20)21)16(14)18-15(10)11/h5-7,18H,3-4,8-9H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWLARFJUBQIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3=O)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460650 | |

| Record name | 4-Oxo Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111478-86-5 | |

| Record name | 4-Oxo Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 4-Oxo Etodolac

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Oxo Etodolac

Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is a well-established therapeutic agent for managing the symptoms of arthritis and pain.[1][2] Its mechanism of action involves the inhibition of prostaglandin synthesis, with a degree of selectivity for the cyclooxygenase-2 (COX-2) enzyme.[3] Like most pharmaceuticals, etodolac undergoes extensive metabolism in the liver, leading to the formation of several metabolites.[4][5] Among these, this compound, chemically known as 1,8-diethyl-1,3,4,9-tetrahydro-4-oxopyrano[3,4-b]indole-1-acetic acid, has been identified as a notable metabolite.[6] The synthesis of such metabolites is crucial for a variety of research and development activities, including the confirmation of their structural identity, the assessment of their pharmacological and toxicological profiles, and their use as analytical standards in pharmacokinetic studies. This guide provides a detailed exploration of a laboratory synthesis pathway for this compound and delves into the underlying reaction mechanism of the key synthetic transformation.

Synthesis of this compound: A Strategic Approach

The laboratory synthesis of this compound from its parent drug, Etodolac, hinges on the selective oxidation of the benzylic methylene group at the 4-position of the pyrano-indole ring system. The choice of oxidant is critical to achieve the desired transformation without affecting other sensitive functional groups within the molecule.

Experimental Protocol: Oxidation of Etodolac

The following protocol is based on established methodologies for the synthesis of Etodolac metabolites.[6]

Materials:

-

Etodolac

-

Chromium trioxide (CrO₃)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Oxidizing Agent (Collins Reagent): In a fume hood, carefully add chromium trioxide to a stirred solution of pyridine in dichloromethane at 0 °C. The mixture should be stirred for at least 30 minutes to form the Collins reagent (CrO₃·2C₅H₅N complex).

-

Oxidation Reaction: To the prepared Collins reagent, add a solution of Etodolac in dichloromethane dropwise at 0 °C.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion of the reaction, the mixture is filtered through a pad of celite to remove the chromium salts. The filtrate is then washed successively with 5% aqueous sodium hydroxide, 5% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: The structure of the purified this compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices

-

Choice of Oxidant: The Collins reagent is a relatively mild oxidizing agent suitable for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Its use in a non-aqueous solvent like dichloromethane is advantageous for substrates that are sensitive to acidic or basic conditions. In this synthesis, it provides a means to selectively oxidize the benzylic methylene group to a ketone.

-

Reaction Conditions: The reaction is conducted at a low temperature (0 °C) to control the reactivity of the oxidizing agent and minimize potential side reactions.

-

Work-up Procedure: The aqueous washes are essential to remove unreacted reagents, byproducts, and pyridine. The final brine wash helps to remove any remaining water from the organic layer.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from any remaining starting material and impurities.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | Etodolac |

| Key Reagent | Collins Reagent (CrO₃·2Py) |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C |

| Typical Yield | Moderate to Good (Specific yield dependent on reaction scale and optimization) |

| Purification Method | Silica Gel Column Chromatography |

Reaction Mechanism: The Oxidation Pathway

The key transformation in the synthesis of this compound is the oxidation of a benzylic methylene group to a ketone. The mechanism of this reaction using the Collins reagent is believed to proceed through the following steps:

-

Initial Attack: The reaction is thought to be initiated by the abstraction of a hydrogen atom from the benzylic position by the chromium trioxide-pyridine complex. This is the rate-determining step and is favored at the benzylic position due to the resonance stabilization of the resulting radical intermediate.

-

Radical Intermediate Formation: The abstraction of a hydrogen atom generates a benzylic radical, which is stabilized by the adjacent aromatic ring.

-

Oxygen Transfer: The chromium species then transfers an oxygen atom to the benzylic radical, forming a chromium-oxygen-carbon bond.

-

Elimination and Ketone Formation: Subsequent elimination steps lead to the formation of the ketone and a reduced chromium species.

Visualization of the Synthetic Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Proposed Reaction Mechanism Diagram

Caption: A simplified diagram of the proposed radical mechanism for the oxidation of Etodolac to this compound.

Conclusion

The synthesis of this compound, a key metabolite of the NSAID Etodolac, is a valuable process for advancing pharmaceutical research. The described method, utilizing a controlled oxidation with Collins reagent, provides a reliable pathway to obtain this compound for further investigation. Understanding the nuances of the experimental protocol and the underlying reaction mechanism is paramount for successful and efficient synthesis. This guide serves as a foundational resource for researchers and professionals in the field of drug development and medicinal chemistry, enabling them to confidently approach the synthesis and study of this important molecule.

References

- Brocks, D. R., & Jamali, F. (1992). Etodolac clinical pharmacokinetics. Clinical Pharmacokinetics, 23(6), 415–424.

-

Drugs.com. (n.d.). Etodolac: Package Insert / Prescribing Information. Retrieved from [Link]

- Humber, L. G., Ferdinandi, E., Demerson, C. A., Ahmed, S., Shah, U., Mobilio, D., Sabatucci, J., De Lange, B., Labbadia, F., & Hughes, P. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry, 31(9), 1712–1719.

- Al-Sbiei, A., Al-Massarani, S., El-Shaer, S., & Al-Agamy, M. (2022). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Metabolites, 12(5), 443.

- Gonzalez-Covarrubias, V., et al. (2023). Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. Metabolites, 13(2), 241.

-

ResearchGate. (2023). Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. Retrieved from [Link]

- Goyal, R. N., & Singh, S. (2012). Anodic Oxidation of Etodolac and its Linear Sweep, Square Wave and Differential Pulse Voltammetric Determination in Pharmaceuticals. Indian Journal of Pharmaceutical Sciences, 74(5), 409–416.

- Google Patents. (2000). Process for the preparation of etodolac.

-

U.S. Food and Drug Administration. (n.d.). Lodine (etodolac) Label. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of etodolac. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1998). Etodolac Tablets 400mg. Retrieved from [Link]

-

Indian Journal of Chemistry. (2011). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Retrieved from [Link]

-

ResearchGate. (2012). Anodic Oxidation of Etodolac and its Linear Sweep, Square Wave and Differential Pulse Voltammetric Determination in Pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Etodolac. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Etodolac. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

Pharmapproach. (2020). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Etodolac?. Retrieved from [Link]

-

Journal of Emerging Technologies and Innovative Research. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Retrieved from [Link]

- Google Patents. (2022). Preparation method of etodolac intermediate.

Sources

- 1. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. mdpi.com [mdpi.com]

- 6. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Oxo Etodolac: Chemical and Physical Properties for the Research Professional

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the chemical and physical properties of 4-Oxo Etodolac, a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. This document is intended for researchers, scientists, and drug development professionals, offering critical data and methodologies for the identification, characterization, and analysis of this compound.

Introduction

Etodolac, a widely prescribed NSAID, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, this compound is a product of oxidative metabolism. Understanding the physicochemical properties of this metabolite is paramount for a complete comprehension of Etodolac's pharmacokinetic profile, its metabolic fate, and for the development of robust bioanalytical methods. This guide synthesizes the available technical information on this compound, providing a foundational resource for its study.

Chemical Identity and Structure

This compound is structurally similar to its parent compound, with the key difference being the introduction of a ketone group at the 4-position of the pyrano[3,4-b]indole ring system.

-

IUPAC Name: 1,8-Diethyl-4-oxo-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid

-

CAS Number: 111478-86-5

-

Molecular Formula: C₁₇H₁₉NO₄

-

Molecular Weight: 301.34 g/mol

The structural modification from Etodolac to this compound, specifically the oxidation at the C4 position, significantly alters the electronic and steric properties of the molecule, which in turn influences its physical and chemical characteristics.

Caption: Metabolic oxidation of Etodolac to this compound.

Physicochemical Properties

The introduction of a carbonyl group is expected to increase the polarity of this compound compared to Etodolac. While extensive experimental data is not widely published, the following table summarizes known and predicted properties.

| Property | Value | Source |

| Physical State | White to Off-White Solid | |

| Melting Point | 195-197 °C | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | |

| pKa (Predicted) | 4.15 ± 0.10 | |

| logP (Predicted) | Not Available |

Note: Predicted values are based on computational models and should be confirmed by experimental determination.

Spectroscopic Characterization

Definitive structural elucidation and identification of this compound rely on a combination of spectroscopic techniques. While a complete set of publicly available spectra is limited, this section outlines the expected spectral characteristics based on its structure and data from related compounds.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound.

-

Expected Molecular Ion: [M+H]⁺ = 302.1336; [M-H]⁻ = 300.1190

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous structural assignment. The key expected differences in the NMR spectra of this compound compared to Etodolac would be the chemical shifts of the protons and carbons in the vicinity of the newly introduced ketone group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a characteristic strong absorption band for the C=O stretching vibration of the ketone, in addition to the carboxylic acid C=O and O-H stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is useful for quantitative analysis and for providing information about the chromophoric system of the molecule. The introduction of the ketone group may cause a shift in the absorption maxima compared to Etodolac.

Analytical Methodologies

The quantitative determination of this compound in biological matrices or as an impurity in bulk drug substance requires a validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection is the most common approach.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from its parent drug and other related substances.

Illustrative HPLC Method (for development and validation):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV-Vis spectral analysis) or MS detection for higher sensitivity and selectivity.

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

Caption: General workflow for the analysis of this compound by HPLC.

Chemical Stability and Reactivity

Understanding the stability of this compound is essential for accurate analytical measurements and for assessing its potential to degrade into other products. The presence of the ketone and carboxylic acid functional groups suggests potential reactivity under certain conditions.

-

Hydrolytic Stability: The stability of this compound should be evaluated at different pH values (acidic, neutral, and basic) to understand its susceptibility to hydrolysis.

-

Oxidative Stability: The molecule may be susceptible to further oxidation, particularly at the indole nitrogen or other electron-rich positions.

-

Photostability: Exposure to light, especially UV radiation, could lead to photodegradation.

Metabolic Formation

This compound is formed from Etodolac through oxidation, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. While the specific CYP isozyme responsible for the formation of this compound has not been definitively identified in publicly available literature, CYP3A4 and CYP2C9 are known to be involved in the metabolism of many NSAIDs.

Synthesis and Isolation

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound. While there are gaps in the publicly available experimental data, this document serves as a valuable resource for scientists and researchers by consolidating the known information and outlining the necessary experimental approaches for its further characterization. The methodologies and data presented herein are intended to support the development of robust analytical methods and to contribute to a more complete understanding of the metabolic fate of Etodolac.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3308, Etodolac. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Humber, L. G., et al. (1986). Etodolac (1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid): a potent antiinflammatory drug. Conformation and absolute configuration of its active enantiomer. Journal of Medicinal Chemistry, 29(5), 871–874. [Link]

- Demerson, C. A., et al. (1988). Synthesis and analgesic activity of pemedolac (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid). Journal of Medicinal Chemistry, 31(9), 1712–1719.

-

Di Micco, S., et al. (2015). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry, 58(15), 6097–6113. [Link]

-

Sontag, G., & Cichna, M. (2000). Anodic Oxidation of Etodolac and its Linear Sweep, Square Wave and Differential Pulse Voltammetric Determination in Pharmaceuticals. Scientia Pharmaceutica, 68(2), 143-154. [Link]

-

Abdel-Gawad, F. M., et al. (2007). Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. Chemistry Central Journal, 1(1), 1-7. [Link]

-

Al-Malki, R. H., et al. (2025). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Pharmaceuticals, 18(8), 1-18. [Link]

-

Fouad, M. A., et al. (2019). Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential. European Journal of Pharmaceutical Sciences, 140, 105101. [Link]

- Dwivedi, A., & Misra, N. (2010). Quantum chemical study of Etodolac (Lodine). Der Pharma Chemica, 2(2), 238-249.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 667528, (-)-Etodolac. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688461, (+)-Etodolac. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25235844, (R)-Etodolac-d4. Retrieved from [Link]

-

Drugs.com. (n.d.). Etodolac: Package Insert / Prescribing Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Etodolac. Retrieved from [Link]

-

SynZeal. (n.d.). Etodolac USP Related Compound A. Retrieved from [Link]

-

Singh, S., et al. (2022). Development of Novel Etodolac Matrix Tablet and their Pharmaceutical Characterization. Journal of Pharmaceutical Research International, 34(42A), 1-10. [Link]

- Catalano, A., et al. (2022). A Comprehensive Review on Pyranoindole-containing Agents. Current Medicinal Chemistry, 29(21), 3667-3691.

-

Ferdinandi, E. S., et al. (1988). Multigram preparation of 1,8-diethyl-7-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, a phenolic metabolite of the analgesic and antiinflammatory agent etodolac. The Journal of Organic Chemistry, 53(11), 2533–2536. [Link]

-

mzCloud. (n.d.). Etodolac. Retrieved from [Link]

- USP. (2025). Etodolac. USP-NF.

-

USP. (2025). Etodolac Capsules. USP-NF. [Link]

-

de Oliveira, A. C. A., et al. (2025). Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. Pharmaceuticals, 18(1), 82. [Link]

-

PharmaCompass. (n.d.). Etodolac. Retrieved from [Link]

- Ramanaiah, G., et al. (2015). A simple reverse phase liquid chromatographic and mass spectroscopic analytical method has been developed and validated for estimation of Etodolac in plasma. Indo American Journal of Pharmaceutical Sciences, 2(5), 896-904.

- Shabaraya, A. R., et al. (2019). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. Journal of Pharmaceutical Research, 18(3), 1-6.

-

Dwivedi, A., & Misra, N. (2010). Physiochemical Properties. PharmaInfo.net. [Link]

An In-Depth Technical Guide to the In Vitro Biological Activity of 4-Oxo Etodolac

This guide provides a comprehensive technical overview of the in vitro biological activity of 4-Oxo Etodolac, a metabolite of the nonsteroidal anti-inflammatory drug (NSAID), Etodolac. Designed for researchers, scientists, and drug development professionals, this document synthesizes established findings with a forward-looking perspective on modern analytical methodologies. We will delve into the known biological profile of this compound and present a detailed framework of experimental protocols for a thorough in vitro characterization.

Introduction: Etodolac and its Metabolism

Etodolac is a well-established NSAID belonging to the pyranocarboxylic acid class of drugs.[1] It is recognized for its anti-inflammatory, analgesic, and antipyretic properties, which are primarily attributed to its preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme over COX-1.[2][3] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[4] Etodolac is administered as a racemic mixture, with the (+)-S enantiomer being the biologically active form.[5]

Following administration, Etodolac undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[6] One of these is this compound, identified chemically as 1,8-Diethyl-1,3,4,9-tetrahydro-4-oxopyrano[3,4-b]indole-1-acetic acid. Understanding the biological activity of such metabolites is crucial in drug development for a complete safety and efficacy profile, as metabolites can contribute to the therapeutic effect, mediate off-target effects, or be inert.

Established Biological Activity of this compound: A Profile of Inactivity

A pivotal study by Humber et al. in 1988 detailed the synthesis and biological evaluation of five Etodolac metabolites, including this compound.[7] This foundational research provides the primary insight into the activity of this specific compound.

The metabolites were assessed for their anti-inflammatory potential using two key assays:

-

In Vivo: A rat adjuvant edema model to assess anti-inflammatory effects systemically.

-

In Vitro: An assay to measure the inhibition of prostaglandin production in chondrocyte cells, directly evaluating the core mechanism of action of the parent drug.

The study concluded that this compound, along with the other synthesized metabolites, was either inactive or possessed only marginal activity in these assays.[7] This suggests that the 4-oxo functional group significantly diminishes or abolishes the COX-inhibitory activity characteristic of the parent Etodolac molecule. While this represents the extent of publicly available, direct biological data on this compound, a comprehensive modern assessment would involve a broader array of in vitro assays to screen for other potential biological activities.

A Modern Framework for In Vitro Characterization

Given the limited historical data, this guide proposes a robust, multi-tiered approach to fully characterize the in vitro biological profile of this compound. The following experimental plan is based on the known activities of the parent compound and common pathways modulated by NSAIDs.

Tier 1: Primary Target and Cytotoxicity Assessment

The initial investigation should confirm the historical findings regarding COX inhibition and establish the compound's general cytotoxicity profile.

-

Objective 1: Quantify COX-1 and COX-2 Inhibition. To definitively confirm and quantify the marginal activity reported previously.

-

Objective 2: Determine Cytotoxicity. To establish a working concentration range for subsequent cell-based assays and identify potential for non-specific cellular toxicity.

The logical flow for this initial tier of experiments is outlined below.

Caption: Tier 1 Workflow for Primary Activity and Cytotoxicity.

Tier 2: Investigating Anti-proliferative and Apoptotic Effects

The parent drug, Etodolac, has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, such as prostate and breast cancer.[8][9][10] These effects are sometimes independent of COX-2 inhibition.[11] Therefore, it is logical to investigate whether this compound retains any of these secondary activities.

-

Objective 3: Assess Anti-proliferative Activity. To determine if this compound can inhibit the growth of cancer cell lines.

-

Objective 4: Characterize Pro-apoptotic Potential. To investigate if the compound induces programmed cell death.

The signaling cascade leading from a stimulus to apoptosis is a well-defined process, providing clear targets for in vitro assessment.

Caption: Key stages of apoptosis and corresponding detection assays.

Tier 3: Modulation of Inflammatory Signaling Pathways

NSAIDs are known to interact with inflammatory signaling pathways beyond cyclooxygenase. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a known mechanism for some anti-inflammatory and anti-cancer drugs.[2]

-

Objective 5: Evaluate Impact on NF-κB Activation. To determine if this compound can modulate this key inflammatory pathway.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments proposed in this guide.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay measures the peroxidase component of COX activity. It monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

This compound (and reference inhibitors like Celecoxib, Ibuprofen) dissolved in DMSO

-

Colorimetric Substrate (TMPD)

-

Arachidonic Acid solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, heme, substrate, and arachidonic acid according to manufacturer specifications. Prepare serial dilutions of this compound and control inhibitors.

-

Assay Plate Setup:

-

Background Wells: 160 µL Assay Buffer + 10 µL Heme.

-

100% Activity Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2).

-

Inhibitor Wells: 140 µL Assay Buffer + 10 µL Heme + 10 µL of test compound/inhibitor solution + 10 µL Enzyme.

-

-

Pre-incubation: Incubate the plate at 25°C for 5 minutes. This allows the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of Colorimetric Substrate solution to all wells, followed immediately by 20 µL of Arachidonic Acid solution to initiate the reaction.

-

Measurement: Shake the plate for 10-15 seconds and read the absorbance at 590 nm within 2-5 minutes.

-

Data Analysis:

-

Subtract the average absorbance of the background wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

-

Plot percent inhibition versus log inhibitor concentration and use non-linear regression to determine the IC50 value.

-

| Parameter | Description |

| IC50 (COX-1) | Concentration of this compound causing 50% inhibition of COX-1 activity. |

| IC50 (COX-2) | Concentration of this compound causing 50% inhibition of COX-2 activity. |

| Selectivity Index | Ratio of IC50 (COX-1) / IC50 (COX-2). A value >1 indicates COX-2 selectivity. |

Protocol: MTT Cell Viability Assay

This assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]

Materials:

-

Target cells (e.g., HT-29 colon cancer, PC-3 prostate cancer)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of Solubilization Solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Measurement: Read the absorbance at 570 nm (with an optional reference wavelength of 630 nm).

-

Data Analysis:

-

Subtract background absorbance from all readings.

-

Calculate cell viability as a percentage of the untreated control.

-

Plot % viability versus log compound concentration to determine the CC50 (concentration causing 50% reduction in viability).

-

Protocol: Annexin V Apoptosis Assay

This flow cytometry-based assay identifies early-stage apoptosis through the detection of phosphatidylserine (PS) translocation to the outer cell membrane.[15]

Materials:

-

Cells treated with this compound (and controls)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

1X Binding Buffer (HEPES buffered saline with CaCl₂)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from the culture plates. Adherent cells should be gently trypsinized.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Protocol: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of the key executioner caspases, Caspase-3 and Caspase-7, which are activated during apoptosis.[16][17]

Materials:

-

Caspase-Glo® 3/7 Assay Kit (contains proluminescent substrate DEVD-aminoluciferin and luciferase)

-

Cells cultured in white-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound as described for the MTT assay.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.

-

Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

-

Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (media + reagent only).

-

Express caspase activity as a fold-change relative to the vehicle-treated control cells.

-

| Assay | Principle | Stage of Apoptosis | Typical Output |

| Annexin V | Detects externalized phosphatidylserine | Early | Percentage of live, apoptotic, and necrotic cells |

| Caspase-3/7 | Measures activity of executioner caspases | Mid | Fold-change in luminescence (enzyme activity) |

Conclusion

The available scientific evidence indicates that this compound, a metabolite of Etodolac, possesses little to no inhibitory activity against cyclooxygenase enzymes, the primary target of its parent compound.[7] However, the broader biological profile of this metabolite remains largely uncharacterized. The parent drug, Etodolac, exhibits COX-independent activities, including the induction of apoptosis in cancer cells.[11]

Therefore, a modern, in-depth investigation into the in vitro activity of this compound is warranted. The experimental framework and detailed protocols provided in this guide—spanning cytotoxicity, apoptosis, and key inflammatory signaling—offer a robust strategy for a comprehensive characterization. Such studies are essential to fully understand the contribution, or lack thereof, of this compound to the overall pharmacological and toxicological profile of Etodolac.

References

- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]

- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8261325/]

- Annexin V Apoptosis Assay. Creative Bioarray. [URL: https://www.creative-bioarray.com/support/annexin-v-apoptosis-assay.htm]

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]

- MTT Cell Proliferation Assay. ATCC. [URL: https://www.atcc.

- Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/annexin-v-fitc-staining-protocol.htm]

- Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytetechnologies.com/mtt-assay-protocol/]

- Annexin V staining assay protocol for apoptosis. Abcam. [URL: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis]

- Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxzz2ov8j/v1]

- The Annexin V Apoptosis Assay. University of Virginia School of Medicine. [URL: https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/236/2016/01/Annexin-V-Apoptosis-Assay-Principles-and-Protocols.pdf]

- Caspase 3/7 activity assay. Bio-protocol. [URL: https://bio-protocol.org/exchange/miniprotocol/3347]

- Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [URL: https://www.abbkine.com/file/book/AKES194-EN.pdf]

- Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/10011037]

- Humber, L. G., et al. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry, 31(9), 1712–1719. [URL: https://pubmed.ncbi.nlm.nih.gov/2970548/]

- Mechanism of Injury. LiverTox - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548686/]

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [URL: https://www.researchgate.

- NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals. [URL: https://www.fivephoton.

- COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/760111]

- Monitoring the Levels of Cellular NF-κB Activation States. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7254261/]

- Measurement of NF-κB activation in TLR-activated macrophages. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4485458/]

- Measurement of NF-κB Activation in TLR-Activated Macrophages. JoVE. [URL: https://www.jove.

- In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20645170/]

- Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11956]

- Glaser, K. B., & Sung, M. L. (1995). Tissue selective inhibition of prostaglandin biosynthesis by etodolac. Agents and actions. Supplements, 46, 117–128. [URL: https://pubmed.ncbi.nlm.nih.gov/7547371/]

- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [URL: https://academicjournals.org/journal/AJPP/article-full-text-pdf/877B52069151]

- Cell viability effect of etodolac on breast cancer cell lines. ResearchGate. [URL: https://www.researchgate.net/figure/Cell-viability-effect-of-etodolac-on-breast-cancer-cell-lines-A-Decrease-in-cell_fig1_319138612]

- Etodolac. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Etodolac]

- Apoptotic Effects of Etodolac in Breast Cancer Cell Cultures. ResearchGate. [URL: https://www.researchgate.net/publication/319138612_Apoptotic_Effects_of_Etodolac_in_Breast_Cancer_Cell_Cultures]

- Clinical Profile of Etodolac 400mg Tablets: An In-Depth Analysis. GlobalRx. [URL: https://globalrph.com/clinical-profile-of-etodolac-400mg-tablets-an-in-depth-analysis/]

- Apoptotic Effects of Etodolac in Breast Cancer Cell Cultures. Open Research Library. [URL: https://openresearchlibrary.org/content/10.1002/jcb.26251]

- Antitumor Effects of Etodolac, a Selective cyclooxygenase-II Inhibitor, Against Human Prostate Cancer Cell Lines in Vitro and in Vivo. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16360450/]

- ETODOLAC. DailyMed. [URL: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=214594a1-7925-4513-a44b-7e62a34f45d3]

- The COX-2 selective blocker etodolac inhibits TNFα-induced apoptosis in isolated rabbit articular chondrocytes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24076392/]

- The COX-2 Selective Blocker Etodolac Inhibits TNFα-Induced Apoptosis in Isolated Rabbit Articular Chondrocytes. NIH. [URL: https://www.jstage.jst.go.jp/article/jphs/123/4/123_13117FP/_article]

- Anti-Cancer Acitivity of Etodolac and Its Derivatives on Prostate and Colorectal Cancer Cell Lines. MDPI. [URL: https://www.mdpi.com/1420-3049/23/12/3282]

- Etodolac. Wikipedia. [URL: https://en.wikipedia.org/wiki/Etodolac]

- A window-of-opportunity biomarker study of etodolac in resectable breast cancer. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6682226/]

- Etodolac: an overview of a selective COX-2 inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11354881/]

- What is the mechanism of Etodolac? Patsnap Synapse. [URL: https://synapse.patsnap.

- Development and in vitro/in vivo evaluation of etodolac controlled porosity osmotic pump tablets. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21484542/]

- Preparation and in Vitro Evaluation of Etodolac Nanoparticles. Journal of Pharmaceutical Research International. [URL: https://journaljpri.com/index.php/JPRI/article/view/31612]

- Etodolac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs. Synapse. [URL: https://synapse.patsnap.com/article/1000000000000185981/etodolac-unveiled-a-detailed-overview-of-its-revolutionary-r-d-breakthroughs]

- A new design for a chronological release profile of etodolac from coated bilayer tablets. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6116524/]

Sources

- 1. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 5. ETODOLAC [dailymed.nlm.nih.gov]

- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor effects of etodolac, a selective cyclooxygenase-II inhibitor, against human prostate cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A window-of-opportunity biomarker study of etodolac in resectable breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspase-Glo® 3/7 Assay Protocol [nld.promega.com]

- 17. Caspase 3/7 Activity [protocols.io]

A Comprehensive Technical Guide to the Pharmacological Profile of 4-Oxo Etodolac

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of 4-Oxo Etodolac, a key metabolite of the nonsteroidal anti-inflammatory drug (NSAID), Etodolac. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the available scientific literature to elucidate the characteristics of this compound.

Introduction: The Context of a Metabolite

This compound is a metabolic byproduct of Etodolac, a widely prescribed NSAID for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] Understanding the pharmacological profile of a metabolite is crucial in drug development for several reasons: it can contribute to the overall therapeutic effect, be responsible for adverse reactions, or, as is the case with this compound, represent a pathway of inactivation and elimination. This guide will first establish the pharmacological context of the parent compound, Etodolac, and then delve into the specific characteristics of its 4-oxo metabolite.

Part 1: The Pharmacological Landscape of the Parent Compound, Etodolac

A thorough understanding of this compound necessitates a foundational knowledge of its parent drug, Etodolac.

Mechanism of Action of Etodolac

Etodolac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of prostaglandin synthesis.[2][3] Prostaglandins are lipid compounds that play a significant role in mediating inflammation, pain, and fever.[4] The synthesis of prostaglandins is dependent on the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[2]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[4]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[4]

Etodolac exhibits a degree of selectivity in its inhibition of COX-2 over COX-1.[4] This preferential inhibition of the inflammatory pathway, while partially sparing the protective functions of COX-1, is thought to contribute to a more favorable gastrointestinal side-effect profile compared to non-selective NSAIDs.[4] The S-enantiomer of the racemic etodolac mixture is the biologically active form.[3]

Caption: Mechanism of Action of Etodolac.

Pharmacokinetics of Etodolac

The pharmacokinetic profile of Etodolac is well-characterized, with good absorption and a half-life that allows for twice-daily dosing.

| Parameter | Value | Reference |

| Bioavailability | ≥80% | [5] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [6] |

| Protein Binding | >99% | [6] |

| Elimination Half-life | 6-8 hours | [6] |

| Metabolism | Extensively hepatic | [5] |

| Excretion | Primarily renal as metabolites | [7] |

Part 2: this compound: A Metabolite in Focus

Formation of this compound

Etodolac undergoes extensive metabolism in the liver, with several metabolites having been identified in human plasma and urine.[5] The primary metabolic pathways are hydroxylation and glucuronidation.[6] While specific hydroxylated metabolites such as 6-, 7-, and 8-hydroxylated-etodolac are known, this compound is formed through an oxidative process.[5][8] This metabolite has been isolated from rat urine.[8]

Caption: Metabolic Pathways of Etodolac.

Pharmacological Activity of this compound

A pivotal study on the synthesis and biological evaluation of Etodolac metabolites provides the most direct evidence regarding the activity of this compound.[8] In this study, this compound, along with other synthesized metabolites, was evaluated in two key preclinical models of inflammation and prostaglandin synthesis. The findings consistently demonstrated a lack of significant pharmacological activity.[8]

Experimental Models and Findings:

-

Rat Adjuvant Edema Model: This is a widely used in vivo model to assess the anti-inflammatory activity of compounds in a chronic inflammatory state resembling arthritis. In this model, this compound was found to be inactive or possess only marginal activity .[8]

-

In Vitro Prostaglandin Production in Chondrocyte Cells: This assay directly measures the ability of a compound to inhibit the production of prostaglandins in relevant joint cells. The results indicated that this compound had a negligible capacity to block prostaglandin production .[8]

These findings strongly suggest that the formation of this compound represents a metabolic inactivation pathway for the parent drug, Etodolac.

Part 3: Chemical Synthesis and Characterization

The definitive identification and biological testing of this compound were made possible through its chemical synthesis.[8] The synthesis of this and other metabolites was crucial for confirming their identities as the byproducts of Etodolac's biotransformation.[8] While the detailed synthetic route is beyond the scope of this guide, it is important for researchers to note that the original publication provides this information, enabling the preparation of this compound for further analytical or biological studies.[8]

Conclusion

The pharmacological profile of this compound is that of a largely inactive metabolite of the NSAID Etodolac. While the parent drug exhibits potent and preferential inhibition of the COX-2 enzyme, this compound does not appear to contribute to the therapeutic effects of Etodolac. Its formation via oxidation in the liver is a component of the metabolic clearance of the parent compound. For drug development professionals, the characterization of this compound as an inactive metabolite provides a more complete understanding of the disposition of Etodolac and confirms that the pharmacological activity resides with the parent molecule.

References

-

Humber, L. G., Ferdinandi, E., Demerson, C. A., Ahmed, S., Shah, U., Mobilio, D., Sabatucci, J., De Lange, B., Labbadia, F., & Hughes, P. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry, 31(9), 1712–1719. [Link]

-

Drugs.com. (n.d.). Etodolac: Package Insert / Prescribing Information. Retrieved from [Link]

-

Glaser, K., Sung, M. L., O'Neill, K., Jeanfavre, D., Argentieri, D., & Venn, R. (1995). Tissue selective inhibition of prostaglandin biosynthesis by etodolac. Agents and Actions Supplements, 46, 117–124. [Link]

-

Brocks, D. R., & Jamali, F. (1994). Etodolac clinical pharmacokinetics. Clinical Pharmacokinetics, 26(4), 259–274. [Link]

-

DailyMed. (n.d.). ETODOLAC capsule, tablet. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Etodolac? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3308, Etodolac. Retrieved from [Link]

-

Drugs.com. (2024, August 26). Etodolac Uses, Dosage, Side Effects. Retrieved from [Link]

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 5. Etodolac: Package Insert / Prescribing Information [drugs.com]

- 6. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 8. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 4-Oxo Etodolac on Cyclooxygenase (COX) Enzymes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the interaction between 4-Oxo Etodolac, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, and the cyclooxygenase (COX) enzymes. Foundational research identifies this compound as a minor metabolite with negligible biological activity.[1] It does not significantly inhibit prostaglandin synthesis, the hallmark of COX-inhibiting NSAIDs. This guide will first review the established mechanism of the parent compound, Etodolac, a preferential COX-2 inhibitor. It will then present the direct evidence for the inactivity of this compound and provide detailed, state-of-the-art experimental workflows that researchers would employ to confirm this finding. These protocols, including in vitro enzymatic and cell-based functional assays, serve as a gold-standard framework for characterizing the COX inhibitory potential of any drug metabolite or new chemical entity. Finally, a structure-activity relationship analysis is offered to provide a mechanistic rationale for the observed lack of activity.

Part 1: Cyclooxygenase Isoforms and the Parent Compound, Etodolac

The Dichotomy of COX-1 and COX-2

The cyclooxygenase (COX) enzymes are the primary targets of NSAIDs.[2][3] They exist in two principal isoforms, COX-1 and COX-2, which, despite sharing significant structural homology, serve distinct physiological roles.[3][4]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential homeostatic functions, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[5][6]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli such as cytokines, mitogens, and endotoxins.[2][3] Its upregulation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[4]

The therapeutic, anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal toxicity, are linked to the concurrent inhibition of the protective COX-1 isoform.[5][6]

The Structural Basis for COX-2 Selectivity

The ability to selectively target COX-2 is a key goal in modern NSAID development. This selectivity is rooted in a subtle but critical difference in the architecture of the enzyme's active site. The active site of COX enzymes is a long hydrophobic channel.[6] A key distinction is at position 523, which is a bulky isoleucine in COX-1 but a smaller valine in COX-2.[6] This substitution creates an additional, accessible side pocket in the COX-2 active site, which can accommodate the bulky side groups characteristic of COX-2 selective inhibitors.[2][6]

Etodolac: A Preferential COX-2 Inhibitor

Etodolac is an established NSAID of the pyranocarboxylic acid class, recognized for its anti-inflammatory, analgesic, and antipyretic properties.[7][8] It functions as a preferential inhibitor of COX-2.[7][9][10] Unlike highly selective "coxib" drugs, Etodolac retains some activity against COX-1 but demonstrates a significantly greater potency for COX-2, giving it a favorable therapeutic profile.[9][11] Like all NSAIDs, its clinical efficacy is derived from its ability to block prostaglandin synthesis.[7] Etodolac is administered as a racemic mixture, with the (S)-enantiomer being the biologically active form responsible for COX inhibition.[7]

Upon administration, Etodolac is extensively metabolized in the liver to various hydroxylated forms and their glucuronide conjugates.[12] The activity of these metabolites is of critical importance, as an active metabolite could contribute to the drug's efficacy or toxicity profile.

Part 2: Foundational Evidence on the Biological Activity of this compound

The central focus of this guide, this compound, was identified as a metabolite of Etodolac in preclinical studies. A seminal 1988 study by Humber et al. detailed the synthesis and biological evaluation of several Etodolac metabolites, including this compound, which was isolated from rat urine.[1]

To assess its pharmacological activity, the synthesized this compound was evaluated for its anti-inflammatory properties and its ability to inhibit prostaglandin production in vitro. The study concluded that this compound, along with the other tested metabolites, "either were inactive or possessed only marginal activity." [1]

This foundational evidence is critical, as it indicates that this compound does not contribute meaningfully to the therapeutic effects of the parent drug. The mechanism of action of this compound on COX enzymes is, therefore, one of negligible inhibition.

Part 3: A Methodological Guide to Confirming COX Inhibitor Activity

For any drug metabolite, particularly one with historical data suggesting inactivity, it is imperative to confirm these findings using modern, highly specific, and quantitative assays. The following section serves as a technical guide for the definitive characterization of a compound like this compound.

Workflow 1: In Vitro Enzymatic Assays for Direct COX Inhibition

Causality & Rationale: The first and most direct method to determine a compound's effect on an enzyme is to test it in a purified, cell-free system. This approach eliminates confounding variables such as cell membrane permeability, intracellular metabolism, and off-target effects. It answers the fundamental question: Does the compound physically interact with and inhibit the target enzyme? The primary output of this assay is the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay [13]

This protocol is adapted from commercially available kits that measure the peroxidase component of COX activity.

-

Reagent Preparation:

-

Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified human or ovine COX-1 and COX-2 enzymes in Assay Buffer and keep on ice.

-

Prepare a solution of Heme cofactor in Assay Buffer.

-

Prepare the fluorometric substrate solution (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) in DMSO and Assay Buffer.

-

Prepare the arachidonic acid (substrate) solution.

-

Prepare stock solutions of this compound, the parent compound Etodolac (positive control), and a known non-selective inhibitor (e.g., Indomethacin) in DMSO. Create a serial dilution series for each compound.

-

-

Assay Plate Setup (96-well opaque plate):

-

100% Activity Wells (Negative Control): Add Assay Buffer, Heme, ADHP, enzyme (COX-1 or COX-2), and DMSO (vehicle control).

-

Inhibitor Wells: Add Assay Buffer, Heme, ADHP, enzyme (COX-1 or COX-2), and the serially diluted test compounds (this compound, Etodolac).

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately begin kinetic measurement of fluorescence on a plate reader (Excitation/Emission ~535/590 nm) at 37°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence curve) for each well.

-

Normalize the data to the 100% activity control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value for each compound against each COX isoform.

-

Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

-

Expected Results & Interpretation: Based on the foundational literature, this compound would be expected to produce a non-measurable or extremely high IC50 value (>100 µM), confirming its inactivity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Etodolac | ~15 | ~0.5 | ~30 |

| This compound | >100 | >100 | N/A |

| Indomethacin | ~0.1 | ~0.6 | ~0.17 |

Workflow 2: Human Whole Blood Assay for Physiological Selectivity

Causality & Rationale: While purified enzyme assays are essential for determining direct inhibition, they do not reflect the complex environment in vivo. The human whole blood assay is a robust ex vivo method that assesses a compound's activity in a physiological matrix.[14][15] It uniquely allows for the simultaneous measurement of both COX-1 and COX-2 activity in their native cellular environments: COX-1 in platelets and COX-2 in lipopolysaccharide (LPS)-stimulated monocytes.[16] This assay is considered a gold standard for predicting the clinical selectivity profile of an NSAID.[14]

Experimental Protocol: Human Whole Blood Assay [16][17][18]

-

Blood Collection: Draw fresh venous blood from healthy, consenting volunteers (who have not taken NSAIDs for at least 2 weeks) into tubes containing heparin.

-

COX-1 Activity (Thromboxane B2 Synthesis):

-

Aliquot 1 mL of whole blood into tubes containing either the test compound (this compound, controls) or vehicle (DMSO).

-

Allow the blood to clot by incubating at 37°C for 1 hour. This process activates platelets, triggering COX-1-mediated conversion of arachidonic acid to Thromboxane A2, which is rapidly hydrolyzed to its stable metabolite, Thromboxane B2 (TxB2).

-

Stop the reaction by placing tubes on ice and adding a potent COX inhibitor (e.g., Indomethacin).

-

Centrifuge to separate the serum.

-

Measure the concentration of TxB2 in the serum using a validated ELISA or LC-MS/MS method.

-

-

COX-2 Activity (Prostaglandin E2 Synthesis):

-

To a separate set of heparinized blood aliquots, add the test compounds or vehicle.

-

Add Lipopolysaccharide (LPS, e.g., 10 µg/mL) to induce the expression of COX-2 in monocytes.

-

Incubate the blood for 24 hours at 37°C.

-

Centrifuge the tubes to separate the plasma.

-

Measure the concentration of Prostaglandin E2 (PGE2), a primary product of COX-2 in this system, in the plasma using ELISA or LC-MS/MS.[14]

-

-

Data Analysis:

-

Calculate the percent inhibition of TxB2 (COX-1) and PGE2 (COX-2) production relative to the vehicle control.

-

Determine the IC50 values for each isoform and calculate the selectivity index.

-

Interpretation: This assay would provide definitive, physiologically relevant confirmation of this compound's inactivity. No significant dose-dependent inhibition of either TxB2 or PGE2 would be observed.

Part 4: Structural Rationale for the Inactivity of this compound

The structure-activity relationship (SAR) of the pyranocarboxylic acid class of NSAIDs provides insight into why this compound is inactive. For Etodolac, the anti-inflammatory activity is highly dependent on the specific substitutions on the pyrano-indole core.[12]

-

Carboxylic Acid Group: The acetic acid side chain is critical. Its carboxylate anion forms a key ionic bond with the positively charged Arg-120 residue at the entrance to the COX active site, anchoring the molecule for proper orientation.[6]

-

Hydrophobic Core: The planar indole ring and ethyl groups fit within the hydrophobic channel of the enzyme.

-

4-Position Modification: The 4-position of the pyran ring is part of the core scaffold. The introduction of a polar ketone group (C=O) at this position, creating this compound, likely introduces unfavorable steric or electronic changes. This modification could disrupt the molecule's overall conformation, preventing it from effectively entering or binding within the narrow, hydrophobic active site channel of either COX isoform. The foundational structure required for activity is compromised.

Part 5: Conclusion

This compound is a known but minor metabolite of Etodolac. Authoritative biochemical studies have demonstrated that it possesses little to no inhibitory activity against prostaglandin synthesis, the functional readout of COX enzyme activity.[1] This lack of activity can be definitively confirmed using modern, standard-in-the-field methodologies, including purified enzyme inhibition assays and the human whole blood assay, which would yield non-measurable IC50 values. The introduction of a ketone group at the 4-position of the pyran ring likely disrupts the structural conformation required for effective binding within the active site of either COX-1 or COX-2.

References

-

Kurumbail, R. G., Stevens, A. M., Gierse, J. K., McDonald, J. J., Stegeman, R. A., Pak, J. Y., Gildehaus, D., Miyashiro, J. M., Penning, T. D., Seibert, K., Isakson, P. C., & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]

-

Brideau, C., Van Staden, C., & Chan, C. C. (2001). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 51(5), 443–451. [Link]

-

Kurumbail, R. G., Stevens, A. M., Gierse, J. K., McDonald, J. J., Stegeman, R. A., Pak, J. Y., Gildehaus, D., Miyashiro, J. M., Penning, T. D., Seibert, K., Isakson, P. C., & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. PubMed, PMID: 8972299. [Link]

-

Brideau, C., Van Staden, C., & Chan, C. C. (2001). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PubMed, PMID: 11380447. [Link]

-

Patrignani, P., Panara, M. R., Sciulli, M. G., Santini, G., Renda, G., & Patrono, C. (2001). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. ResearchGate. [Link]

-

Kurumbail, R. G., Stevens, A. M., Gierse, J. K., McDonald, J. J., Stegeman, R. A., Pak, J. Y., Gildehaus, D., Miyashiro, J. M., Penning, T. D., Seibert, K., Isakson, P. C., & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. ResearchGate. [Link]

-

Patrignani, P., Panara, M. R., Sciulli, M. G., Santini, G., Renda, G., & Patrono, C. (2001). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. PubMed, PMID: 11708307. [Link]

-

Lees, P., Giraudel, J., Landoni, M. F., & Toutain, P. L. (2004). In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. American Journal of Veterinary Research, 65(11), 1477-1486. [Link]

-

Mbonye, U. R., Yuan, C., Harris, C. E., Sidhu, R. S., Song, I., & Smith, W. L. (2006). An ELISA method to measure inhibition of the COX enzymes. PubMed, PMID: 17487176. [Link]

-

Humber, L. G., Ferdinandi, E., Demerson, C. A., Ahmed, S., Shah, U., Mobilio, D., Sabatucci, J., De Lange, B., Labbadia, F., & Hughes, P. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry, 31(9), 1712–1719. [Link]

-

Loram, L. C., Shabahang, R., & Zarrindast, M. R. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

-

Mbonye, U. R., Yuan, C., Harris, C. E., Sidhu, R. S., Song, I., & Smith, W. L. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1699–1704. [Link]

-

Uddin, M. J., Rao, P. N. P., & Knaus, E. E. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 6(10), 1185–1225. [Link]

-

Jiao, J., Zhang, Y., Schun-Long, C., & Liu, J. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 70(2), 147–152. [Link]

-

Queval, A., Gaysinski, M., Girard, C., & Hubert, J. (2017). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 22(10), 1639. [Link]

-

Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

-

National Center for Biotechnology Information. (n.d.). Etodolac. PubChem. [Link]

-

GPATINDIA. (2020). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. GPATINDIA: E-TUTOR FOR PHARMACY. [Link]

-

Wikipedia. (n.d.). Etodolac. Wikipedia. [Link]

-

PharmaCompass. (n.d.). Etodolac. PharmaCompass. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Etodolac. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Moore, R. A., & Barden, J. (1999). Etodolac: an overview of a selective COX-2 inhibitor. Inflammopharmacology, 7(3), 269–275. [Link]

-

El-Zahabi, M. A., El-Fallah, A. A., & El-Gohary, N. M. (2019). Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential. European Journal of Pharmaceutical Sciences, 140, 105101. [Link]

-

Soni, R., & Sharma, P. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Journal of Emerging Technologies and Innovative Research (JETIR), 8(9). [Link]

-

Humber, L. G., Ferdinandi, E., Demerson, C. A., Ahmed, S., Shah, U., Mobilio, D., Sabatucci, J., De Lange, B., Labbadia, F., & Hughes, P. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry, 31(9), 1712–1719. [Link]

Sources

- 1. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents | Semantic Scholar [semanticscholar.org]

- 3. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Etodolac | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Etodolac - Wikipedia [en.wikipedia.org]

- 10. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. jetir.org [jetir.org]

- 13. interchim.fr [interchim.fr]

- 14. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. avmajournals.avma.org [avmajournals.avma.org]

An In-Depth Technical Guide to the Discovery and Isolation of 4-Oxo Etodolac from Biological Samples

Preamble: The Pursuit of Metabolic Fates

In the landscape of pharmaceutical research and development, a thorough understanding of a drug's metabolic pathway is paramount. It is a critical determinant of its efficacy, safety, and overall pharmacokinetic profile. This guide provides a comprehensive, technically-grounded framework for the discovery, isolation, and characterization of 4-Oxo Etodolac, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, from biological matrices. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust and scientifically sound approach to this analytical challenge.

Introduction to Etodolac and the Significance of its Metabolites

Etodolac, chemically (±)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, is a widely prescribed NSAID for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] It functions primarily as a cyclooxygenase (COX) inhibitor, with some selectivity for COX-2.[2] Like many pharmaceuticals, Etodolac undergoes extensive biotransformation in the liver prior to excretion.[3] The characterization of its metabolites is crucial for a complete understanding of its disposition and to assess whether any metabolites contribute to the therapeutic effect or potential toxicity.

While the primary metabolites of Etodolac are known to be hydroxylated derivatives (e.g., 6-hydroxy, 7-hydroxy, and 8-(1-hydroxyethyl) etodolac) and their glucuronide conjugates, research has also identified this compound as a metabolite.[4][5][6] The synthesis and its isolation from rat urine have been described, confirming its identity as a product of Etodolac's metabolism.[4] This guide will focus on the systematic approach to isolate and definitively identify this specific metabolite from complex biological samples such as plasma and urine.

Foundational Principles of Metabolite Isolation from Biological Matrices

The isolation of a drug metabolite from a biological sample is a multi-step process that requires careful consideration of the physicochemical properties of the analyte and the nature of the biological matrix. The primary objective is to remove interfering endogenous substances such as proteins, lipids, and salts, while maximizing the recovery of the target metabolite.[7]

Key Considerations for Method Development

-

Physicochemical Properties of this compound: this compound (C17H19NO4) has a molecular weight of 301.34 g/mol .[8] The presence of a ketone group and a carboxylic acid moiety will influence its polarity and solubility, which are critical parameters for selecting appropriate extraction solvents and chromatographic conditions.

-

Choice of Biological Matrix: Plasma and urine are the most common matrices for drug metabolism studies. Urine often contains higher concentrations of metabolites, making it a suitable matrix for initial discovery and isolation.[9] Plasma provides a more direct measure of systemic exposure.[10]

-

Method Validation: All analytical methods developed for the quantification of drug metabolites must be rigorously validated to ensure their accuracy, precision, selectivity, and robustness, in accordance with regulatory guidelines.[11]

A Step-by-Step Guide to the Isolation and Identification of this compound

This section details a practical workflow for the discovery and isolation of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Stage 1: Sample Preparation - The Crucial First Step

The goal of sample preparation is to liberate the analyte from the biological matrix and remove gross interferences.

-

Hydrolysis of Glucuronide Conjugates (Optional but Recommended): A significant portion of Etodolac metabolites are excreted as glucuronide conjugates.[5] To analyze the total amount of this compound, enzymatic hydrolysis using β-glucuronidase is recommended.

Protocol for Enzymatic Hydrolysis of Urine Samples:

-

To 1 mL of urine, add 1 mL of acetate buffer (0.1 M, pH 5.0).

-

Add 50 µL of β-glucuronidase from Helix pomatia.

-

Incubate the mixture at 37°C for 18 hours.

-

Cool the sample to room temperature before proceeding with extraction.

-

-

Protein Precipitation: This is a rapid method to remove the majority of proteins from plasma.[7]

Protocol for Protein Precipitation of Plasma Samples:

-

To 200 µL of plasma, add 600 µL of cold acetonitrile.

-

Vortex for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for further processing.

-

Stage 2: Extraction - Isolating the Analyte of Interest

The choice of extraction technique depends on the required cleanliness of the extract and the desired sample throughput.